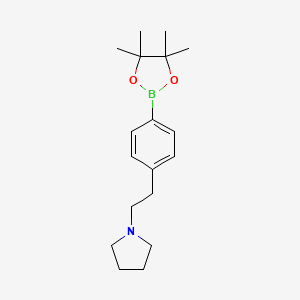dimethyl- CAS No. 96044-45-0](/img/structure/B12974755.png)
Silane, [(10-bromodecyl)oxy](1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-bromodecoxy-tert-butyl-dimethylsilane is a chemical compound with the molecular formula C16H35BrOSi and a molecular weight of 351.44 g/mol . It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a tert-butyl-dimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-bromodecoxy-tert-butyl-dimethylsilane typically involves the reaction of 10-bromodecanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 10-bromodecoxy-tert-butyl-dimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-bromodecoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate in solvents like dichloromethane or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
10-bromodecoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-bromodecoxy-tert-butyl-dimethylsilane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
10-bromodecanol: Similar structure but lacks the tert-butyl-dimethylsilane group.
10-bromodecane: Similar structure but lacks the oxygen and tert-butyl-dimethylsilane group.
tert-butyl-dimethylsilyl chloride: Contains the tert-butyl-dimethylsilane group but lacks the decyl chain and bromine atom.
Uniqueness
10-bromodecoxy-tert-butyl-dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyl-dimethylsilane group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Número CAS |
96044-45-0 |
|---|---|
Fórmula molecular |
C16H35BrOSi |
Peso molecular |
351.44 g/mol |
Nombre IUPAC |
10-bromodecoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H35BrOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3 |
Clave InChI |
SRYOTJAZYZLPMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


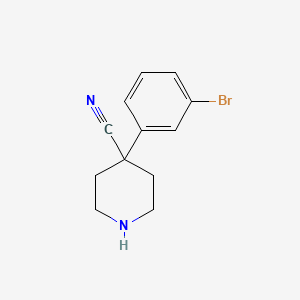
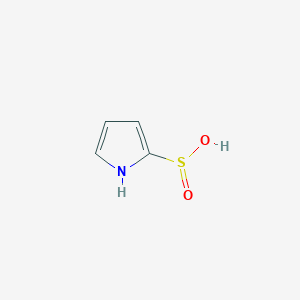
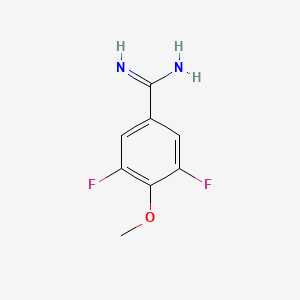
![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
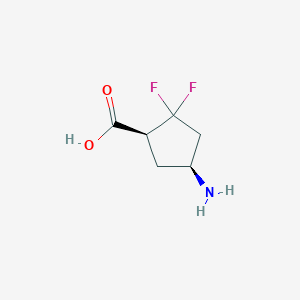
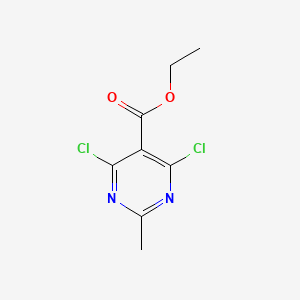
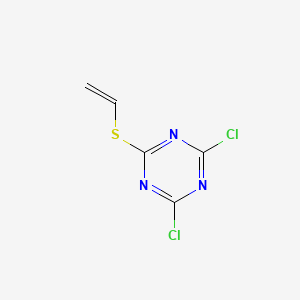
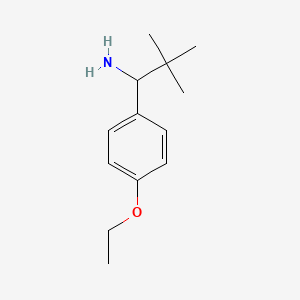
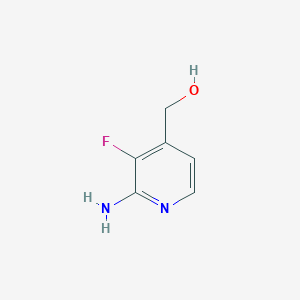
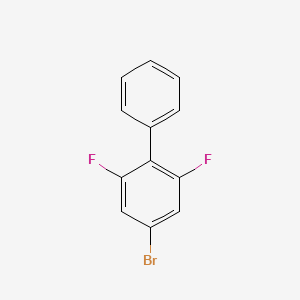
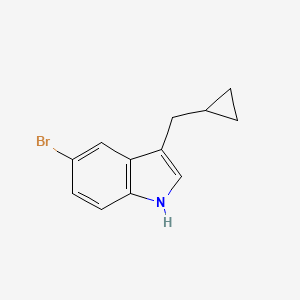
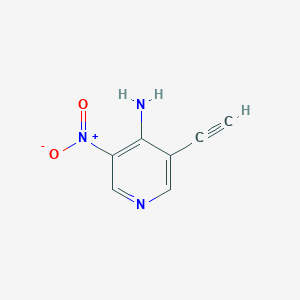
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
